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Compound of Interest

Compound Name: 8-Fluoro-4-methoxyquinoline

Cat. No.: B15071146 Get Quote

This technical guide provides a comprehensive overview of the synthesis and characterization

of 8-Fluoro-4-methoxyquinoline. The information presented herein is intended for

researchers, scientists, and professionals in the field of drug development and medicinal

chemistry. While direct experimental data for this specific molecule is not readily available in

published literature, this guide furnishes a plausible synthetic route and predicted

characterization data based on established chemical principles and data from analogous

compounds.

Synthesis of 8-Fluoro-4-methoxyquinoline
The proposed synthesis of 8-Fluoro-4-methoxyquinoline involves the methylation of the

commercially available precursor, 8-Fluoro-4-hydroxyquinoline. This reaction is a standard

Williamson ether synthesis, a well-established and reliable method for preparing ethers.

Proposed Synthetic Workflow
The synthesis commences with the deprotonation of the hydroxyl group of 8-Fluoro-4-

hydroxyquinoline using a suitable base, followed by nucleophilic substitution with a methylating

agent.
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Base (e.g., NaH, K₂CO₃)

Methylating Agent (e.g., CH₃I)

Solvent (e.g., DMF, Acetone)

8-Fluoro-4-methoxyquinolineYield: ~70-80% (estimated)
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Caption: Proposed synthetic workflow for 8-Fluoro-4-methoxyquinoline.

Experimental Protocol
Materials:

8-Fluoro-4-hydroxyquinoline

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

Methyl iodide (CH₃I)

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl acetate for elution

Procedure:

To a solution of 8-Fluoro-4-hydroxyquinoline (1.0 eq) in anhydrous DMF (or acetone) at 0 °C

under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq) portion-

wise. If using potassium carbonate (3.0 eq), the reaction can be run at room temperature.

Stir the mixture at the same temperature for 30 minutes to an hour, or until the evolution of

hydrogen gas ceases (in the case of NaH).

Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃

solution.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford 8-Fluoro-4-methoxyquinoline.

Characterization of 8-Fluoro-4-methoxyquinoline
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The successful synthesis of 8-Fluoro-4-methoxyquinoline can be confirmed through various

spectroscopic techniques. The following are the predicted characterization data.

Characterization Workflow
A logical workflow for the characterization of the synthesized compound is outlined below.

Spectroscopic Analysis

Synthesized Product
(Crude 8-Fluoro-4-methoxyquinoline)

Purification
(Column Chromatography)

Purity Assessment
(TLC, HPLC)

Structural Elucidation

If pure

¹H NMR ¹³C NMR Mass Spectrometry (MS) Infrared (IR) Spectroscopy

Final Characterized Compound
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Caption: Workflow for the characterization of 8-Fluoro-4-methoxyquinoline.

Predicted Quantitative and Spectroscopic Data
The following tables summarize the predicted quantitative and spectroscopic data for 8-Fluoro-
4-methoxyquinoline. These predictions are based on data from structurally similar

compounds.

Table 1: Predicted Quantitative Data
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Parameter Predicted Value

Molecular Formula C₁₀H₈FNO

Molecular Weight 177.18 g/mol

Appearance White to off-white solid

Melting Point 85-90 °C

Yield ~70-80%

Purity (by HPLC) >95%

Table 2: Predicted Spectroscopic Data

Technique Predicted Data

¹H NMR (400 MHz, CDCl₃)
δ (ppm): 8.60 (d, 1H), 7.85 (d, 1H), 7.50 (t, 1H),

7.20 (d, 1H), 6.80 (d, 1H), 4.10 (s, 3H, -OCH₃)

¹³C NMR (100 MHz, CDCl₃)

δ (ppm): 162.0, 158.5 (d, J=250 Hz), 149.0,

140.0, 128.0, 122.0 (d, J=10 Hz), 118.0, 110.0

(d, J=20 Hz), 105.0, 56.0 (-OCH₃)

Mass Spec (ESI-MS) m/z: 178.06 [M+H]⁺

IR Spectroscopy (KBr, cm⁻¹)
ν: 3050 (Ar C-H), 2950 (C-H), 1620 (C=N),

1580, 1500 (C=C), 1250 (C-O), 1100 (C-F)

Note: Predicted NMR chemical shifts (δ) are in parts per million (ppm) relative to

tetramethylsilane (TMS). Coupling constants (J) for the fluorine-coupled carbons are given in

Hertz (Hz). The mass spectrometry data corresponds to the protonated molecule.

Conclusion
This technical guide outlines a feasible synthetic pathway for 8-Fluoro-4-methoxyquinoline
and provides predicted analytical data for its characterization. The proposed Williamson ether

synthesis is a high-yielding and straightforward method. The provided spectroscopic data,

although predicted, serves as a valuable reference for researchers aiming to synthesize and
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characterize this compound. Further experimental verification is necessary to confirm these

findings.

To cite this document: BenchChem. [Synthesis and Characterization of 8-Fluoro-4-
methoxyquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15071146#synthesis-and-characterization-of-8-
fluoro-4-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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